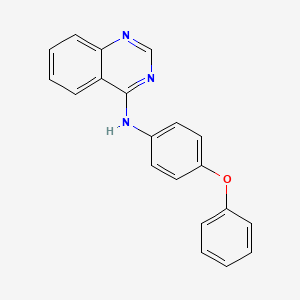

![molecular formula C14H21N3O3S2 B5569891 (1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives, closely related to the compound , involves strategic methodologies to introduce specific functional groups at designated positions on the bicyclic framework. For instance, aminomethylation of dicyano-oxo-tetrahydropyridine thiolates leading to diazabicyclo[3.3.1]nonane derivatives indicates a method for constructing such bicyclic scaffolds with N,S-containing heterocycles, highlighting the synthetic versatility of these compounds (Dotsenko et al., 2007). Similarly, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives through specific reactions underlines the synthetic strategies applicable to constructing complex molecules like our compound of interest.

Molecular Structure Analysis

The molecular structure of compounds structurally akin to "(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane" is critical for their interaction with biological targets. The conformation and spatial arrangement of atoms within these molecules can significantly impact their biological activity. For instance, the elucidation of molecular conformations via proton and carbon-13 nuclear magnetic resonance spectroscopy, coupled with molecular mechanics calculations, provides insight into the preferred conformations and the role of specific substituents in stabilizing these structures (Terada et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives encompasses a wide range of transformations, pivotal for their application in diverse chemical contexts. For example, the Mannich reaction, crucial for constructing N,S-containing heterocycles, demonstrates the bicyclic scaffold's reactivity towards forming complex molecules with potential bioactivity (Dotsenko et al., 2007). Additionally, the synthesis of sulfone and sulfoxide derivatives illustrates the functional group transformations applicable to these scaffolds, potentially altering their chemical and physical properties for specific applications (Cruz Cruz et al., 2009).

Scientific Research Applications

Antimicrobial Evaluation and Novel Synthesis

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which is suitable for use as antimicrobial agents. The synthesis process explored involves various reactions leading to the creation of compounds with promising antibacterial and antifungal activities (Darwish et al., 2014).

Interaction with Nicotinic Acetylcholine Receptors

Another significant area of research investigates the 3,7-diazabicyclo[3.3.1]nonane scaffold's interaction with nicotinic acetylcholine receptors (nAChRs). This study found that compounds with a hydrogen bond acceptor (HBA) functionality displayed higher affinities and subtype selectivity for α4β2(*) nAChRs. The nature of the HBA system strongly influences the interaction with nAChRs, leading to diverse activation profiles and highlighting the potential for developing selective nAChR ligands (Eibl et al., 2013).

Cytotoxic Activity Against Tumor Cells

Research into bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, which includes the synthesis of stereoisomeric alcohols and methyl ethers, reveals significant findings. These compounds show high σ1 receptor affinity and inhibit cell growth in various human tumor cell lines, indicating a potential therapeutic target for small cell lung cancer (Geiger et al., 2007).

properties

IUPAC Name |

1-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-10-15-12(9-21-10)5-14(18)17-7-11-3-4-13(17)8-16(6-11)22(2,19)20/h9,11,13H,3-8H2,1-2H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNUVDUCLGQHBA-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)